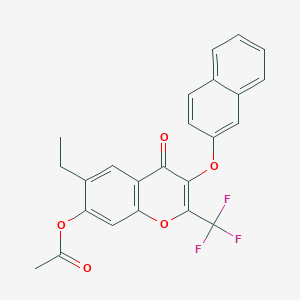
(2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester is a chemical compound with the molecular formula C11H16Cl3NO6. This compound is known for its unique structure, which includes a trichloromethyl group, a methoxycarbonylamino group, and a phosphonic acid diethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of (2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester involves several steps. One common method includes the reaction of 2,2,2-trichloroethylamine with diethyl phosphite in the presence of a base. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
(2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phosphonic acid derivative, while hydrolysis will produce the corresponding phosphonic acid and alcohol.
Applications De Recherche Scientifique
(2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of (2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phosphonic acid group can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in biological systems.
Comparaison Avec Des Composés Similaires
Similar compounds to (2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester include:
(2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-malonic acid diethyl ester: This compound has a similar structure but with a malonic acid ester group instead of a phosphonic acid ester group.
(2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-acetic acid diethyl ester: This compound features an acetic acid ester group.
The uniqueness of this compound lies in its phosphonic acid ester group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
33036-84-9 |
|---|---|
Formule moléculaire |
C8H15Cl3NO5P |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
methyl N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)carbamate |
InChI |
InChI=1S/C8H15Cl3NO5P/c1-4-16-18(14,17-5-2)6(8(9,10)11)12-7(13)15-3/h6H,4-5H2,1-3H3,(H,12,13) |
Clé InChI |
GRWPMUBYRSDGIA-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


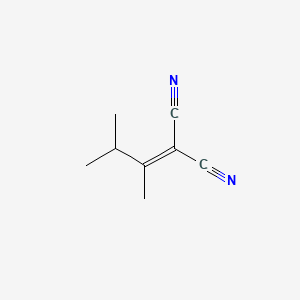


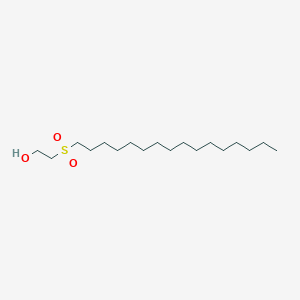


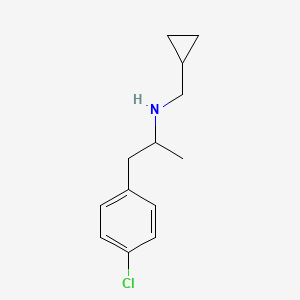




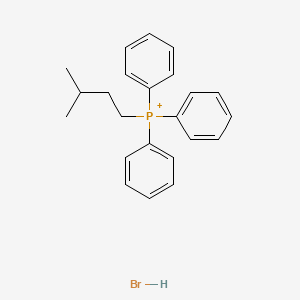
![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B11959210.png)
